5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione
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Overview
Description
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to an imidazolidinedione core. Imidazolidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione typically involves the reaction of appropriate aniline derivatives with glyoxal or its equivalents under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione analogs.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinedione analogs.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2,4-imidazolidinedione: Lacks the methoxy and methyl groups, which may result in different biological activities.
3-Methyl-5-phenyl-2,4-imidazolidinedione: Similar structure but without the methoxy group, potentially leading to different chemical reactivity and biological effects.
5-(3-Methoxyphenyl)-2,4-imidazolidinedione: Lacks the methyl group, which may influence its overall properties.
Uniqueness
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity, biological activity, and potential applications. The combination of these functional groups may enhance its interactions with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
54833-60-2 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3/c1-19-15(20)17(18-16(19)21,12-7-4-3-5-8-12)13-9-6-10-14(11-13)22-2/h3-11H,1-2H3,(H,18,21) |
InChI Key |
YPTLJLBMAZCXNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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